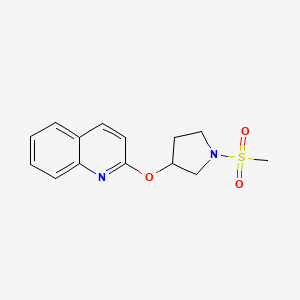

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

2-(1-methylsulfonylpyrrolidin-3-yl)oxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-20(17,18)16-9-8-12(10-16)19-14-7-6-11-4-2-3-5-13(11)15-14/h2-7,12H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCYOUFAVVIRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.

Coupling with Quinoline: The final step involves coupling the pyrrolidine derivative with a quinoline moiety through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is utilized as a building block in organic synthesis. Its unique structure allows it to serve as a ligand in coordination chemistry, facilitating the development of new materials and catalysts.

Biology

The compound is under investigation for its potential as an enzyme inhibitor. It may interact with biological macromolecules, influencing metabolic pathways and disease progression. Its biological activities include:

- Antimicrobial Effects : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth, making it a candidate for further research in oncology.

Medicine

This compound has been explored for its therapeutic potential in:

- Cancer Treatment : Research indicates that derivatives of quinoline compounds can exhibit significant anticancer activity, targeting multiple cancer types.

- Infectious Diseases : Given the historical efficacy of quinoline derivatives against malaria and other infections, this compound may also hold promise as a treatment option.

Industry

In industrial applications, this compound can be used in:

- Material Development : Its chemical properties make it suitable for creating new materials with specific functionalities.

- Catalysis : The compound's structure allows it to act as a catalyst in various chemical reactions.

Case Studies and Research Findings

Several studies have documented the applications and effects of related quinoline derivatives:

- Anticancer Activity :

- Antimicrobial Efficacy :

- Mechanism of Action :

Mechanism of Action

The mechanism of action of 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and the inhibition of disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on (2S)-1-Fluoro-3-({2-[6-(methylamino)-3-pyridinyl]-6-quinolinyl}oxy)-2-propanol, a structurally distinct quinoline derivative. Below is a comparative analysis based on structural and functional features:

Structural Differences

| Feature | 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | (2S)-1-Fluoro-3-({2-[6-(methylamino)-3-pyridinyl]-6-quinolinyl}oxy)-2-propanol |

|---|---|---|

| Quinoline Substitution Position | 2-position | 6-position |

| Oxy-Linked Group | 1-(Methylsulfonyl)pyrrolidin-3-yl | (S)-3-fluoro-2-hydroxypropyl |

| Additional Substituents | None | 2-[6-(Methylamino)pyridin-3-yl] |

| Key Functional Groups | Methylsulfonyl, pyrrolidine | Fluoro, hydroxyl, methylamino-pyridine |

Functional Implications

Solubility and Bioavailability: The methylsulfonyl group in this compound likely increases hydrophilicity compared to the fluorinated hydroxypropyl group in the evidence compound.

Target Selectivity: The pyridinyl-methylamino substituent in the evidence compound suggests possible interactions with nucleotide-binding domains (e.g., kinase ATP pockets), whereas the methylsulfonyl-pyrrolidine group might favor sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Stereochemical Influence :

- The (S)-configuration in the evidence compound’s fluorinated hydroxypropyl chain could confer enantioselective binding, a feature absent in the achiral methylsulfonyl-pyrrolidine moiety of the target compound.

Research Findings

- No direct pharmacological data for this compound are available in the provided evidence. However, analogs like the evidence compound have shown activity in kinase inhibition assays (e.g., EGFR or ALK), with IC₅₀ values in the nanomolar range. The methylsulfonyl group’s electron-withdrawing nature may reduce metabolic stability compared to fluorine-containing derivatives .

Limitations and Recommendations

The evidence provided lacks direct data on this compound, necessitating caution in extrapolating functional insights. Future studies should prioritize:

- Experimental Profiling : Solubility, logP, and enzymatic inhibition assays.

- Structural Optimization : Hybridizing features of both compounds (e.g., adding fluorinated groups to the methylsulfonyl-pyrrolidine scaffold) to balance polarity and target affinity.

Biological Activity

Introduction

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. The compound consists of a quinoline core linked to a pyrrolidine ring, which is further substituted with a methylsulfonyl group. This structural configuration suggests promising biological activity, particularly as an enzyme inhibitor and in various disease treatment modalities.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound's structure is characterized by:

- Quinoline core : A bicyclic structure known for its biological activity.

- Pyrrolidine ring : A five-membered ring that enhances molecular interactions.

- Methylsulfonyl group : Known for its role in enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme inhibition : The compound may bind to the active sites of enzymes, disrupting their normal function and altering metabolic pathways.

- Receptor modulation : It may interact with various receptors, influencing signaling pathways involved in disease progression.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antibiotics, suggesting potential as antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Q | Staphylococcus aureus | 15 |

| 2-Q | Escherichia coli | 20 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values in the range of 60–80 µg/mL against COX enzymes, indicating substantial anti-inflammatory activity .

| Compound | COX Inhibition (IC50 µg/mL) |

|---|---|

| 2-Q | 71.11 |

| Reference | Diclofenac |

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of related quinoline derivatives, focusing on their effects on human breast cancer cells. Compounds demonstrated IC50 values ranging from 50–100 µM, indicating moderate efficacy compared to established chemotherapeutics like Olaparib . This suggests that modifications to the quinoline structure could enhance potency.

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of PARP1 enzyme activity by quinoline derivatives. The tested compounds showed varying degrees of inhibition at concentrations up to 100 µM, with some achieving over 80% inhibition at higher concentrations . This highlights the potential for developing these compounds as therapeutic agents targeting DNA repair mechanisms in cancer cells.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for sulfonylation .

- Catalysts : Use of InCl₃ in green media improves yields in quinoline functionalization .

- Temperature Control : Reactions involving sensitive intermediates (e.g., sulfonamides) are performed at 0–25°C to avoid side reactions .

Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Basic Research Question

Key techniques include:

- 1H/13C NMR : Assigns proton environments (e.g., methylsulfonyl singlet at ~3.3 ppm) and quinolone/pyrrolidine carbons .

- 2D NMR (COSY, HSQC) : Resolves connectivity between the quinoline oxygen and pyrrolidine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

- IR Spectroscopy : Identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) .

What are the common biological targets investigated for quinoline derivatives similar to this compound?

Basic Research Question

Quinoline derivatives target:

- Enzymes : Topoisomerases, kinases (e.g., EGFR), and microbial enzymes (e.g., DHFR) .

- Receptors : G-protein-coupled receptors (GPCRs) and ion channels .

- Antimicrobial Targets : DNA gyrase (in bacteria) and heme detoxification pathways (in malaria) .

How can researchers resolve contradictory bioactivity data for this compound across different assays?

Advanced Research Question

Methodology :

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Purity Analysis : Use HPLC-MS to confirm compound integrity (>95% purity) .

- Structure-Activity Relationship (SAR) Studies : Evaluate analogs to isolate substituent effects (e.g., methylsulfonyl vs. phenylsulfonyl) .

Example : Contradictory cytotoxicity data may arise from differential cell permeability—address via logP optimization .

What methodologies are employed to study the stereochemical outcomes in the synthesis of this compound?

Advanced Research Question

- Chiral Chromatography : Use Chiralpak® columns to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration of the pyrrolidine ring .

- Asymmetric Catalysis : Employ chiral Brønsted acids or sulfinamides to control pyrrolidine stereochemistry .

How do computational models predict the binding interactions of this compound with biological targets?

Advanced Research Question

Approaches :

- Molecular Docking (AutoDock/Vina) : Simulate ligand-receptor interactions (e.g., quinoline stacking with kinase ATP pockets) .

- Molecular Dynamics (MD) : Assess binding stability over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., methylsulfonyl vs. hydrogen bond donors) .

What strategies mitigate stability issues of this compound under varying storage and experimental conditions?

Advanced Research Question

- Storage : Store at –20°C under argon to prevent oxidation/hydrolysis .

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for in vivo studies .

- Stability-Indicating Assays : Monitor degradation via HPLC-UV at λ = 254 nm .

How does the electronic nature of substituents on the quinoline ring influence the reactivity of this compound in further derivatization?

Advanced Research Question

- Electron-Donating Groups (EDGs) : Methoxy groups activate the quinoline ring for electrophilic substitution (e.g., nitration) .

- Electron-Withdrawing Groups (EWGs) : Chloro substituents direct functionalization to the 4-position via resonance effects .

- Quantitative Analysis : Hammett σ values correlate substituent electronic effects with reaction rates (e.g., ρ = +1.2 for sulfonylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.